molecular formula C6H5Cl2N B3190849 3-Chloro-4-(chloromethyl)pyridine CAS No. 485828-89-5

3-Chloro-4-(chloromethyl)pyridine

Cat. No.: B3190849
CAS No.: 485828-89-5
M. Wt: 162.01 g/mol
InChI Key: SJHYIPDRTOJPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(chloromethyl)pyridine is an organic compound with the molecular formula C6H5Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-(chloromethyl)pyridine can be synthesized through several methods. One common method involves the chlorination of 3-methylpyridine. The process starts with 3-methylpyridine, which is oxidized to 3-picolinic acid using potassium permanganate. The 3-picolinic acid is then reacted with methanol to produce methyl pyridine-3-carboxylate.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale chlorination processes. These processes are optimized for high yield and purity, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles. The reactions typically occur under basic conditions.

    Oxidation: Potassium permanganate is often used as an oxidizing agent.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine carboxylic acids and other oxidized derivatives.

Scientific Research Applications

3-Chloro-4-(chloromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s reactivity is often attributed to the presence of the chlorine atoms, which can participate in various chemical interactions .

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine: A closely related compound with similar reactivity.

    4-(Chloromethyl)pyridine: Another derivative of pyridine with comparable chemical properties.

    2-(Chloromethyl)pyridine: Similar in structure but with the chlorine atom in a different position, leading to different reactivity patterns.

Uniqueness

3-Chloro-4-(chloromethyl)pyridine is unique due to the specific positioning of the chlorine atoms on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses and applications .

Biological Activity

3-Chloro-4-(chloromethyl)pyridine, a chlorinated pyridine derivative, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is part of a broader class of pyridine-based compounds known for their diverse pharmacological properties.

  • Chemical Formula : C6H6Cl2N
  • Molecular Weight : 177.02 g/mol
  • CAS Number : 6959-48-4

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that pyridine compounds demonstrated excellent antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The presence of additional functional groups in these compounds often enhances their biological efficacy.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTest StrainsMinimum Inhibitory Concentration (MIC)
This compoundS. aureus, E. coli, P. aeruginosaVaries (specific data not available)
Other pyridine derivativesVarious (e.g., Bacillus subtilis)Noted for lower MIC values

Anticancer Activity

A significant bioassay conducted on this compound hydrochloride indicated its carcinogenic potential. In studies involving Fischer 344 rats and B6C3F1 mice, the compound was administered via gavage at varying doses. The results showed a notable increase in tumor incidence among treated animals, particularly squamous-cell papillomas and carcinomas .

Table 2: Carcinogenicity Bioassay Results

SpeciesDose (mg/kg)Duration (weeks)Tumor Incidence (%)
Fischer 344 Rats75103Significant increase
Fischer 344 Rats15083Significant increase
B6C3F1 Mice100102Significant increase
B6C3F1 Mice20081Significant increase

The biological activity of chlorinated pyridines can be attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The unique geometry of these compounds allows for specific interactions with proteins, which may enhance their therapeutic effects .

Case Studies and Research Findings

  • Antimicrobial Study : A recent investigation into the antimicrobial properties of chlorinated pyridines revealed that modifications to the pyridine ring significantly influenced their efficacy against bacterial strains. Compounds with longer alkyl chains exhibited superior activity .
  • Carcinogenicity Assessment : The carcinogenic potential of this compound was evaluated through long-term exposure studies in animal models. The findings underscored the need for caution in handling and application due to the observed tumorigenic effects .

Properties

IUPAC Name

3-chloro-4-(chloromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHYIPDRTOJPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299508
Record name 3-Chloro-4-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485828-89-5
Record name 3-Chloro-4-(chloromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485828-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 0.70 g of (3-chloropyridin-4-yl)methanol and 8 ml of chloroform was added dropwise 0.70 g of thionyl chloride at room temperature, and the mixture was stirred at room temperature for 2 hours. A saturated aqueous solution of sodium bicarbonate was added to the reaction mixture, and the mixture was extracted twice with chloroform. The organic layers were combined and dried over magnesium sulfate. The resulting mixture was concentrated under reduced pressure to obtain 0.78 g of 3-chloro-4-(chloromethyl)pyridine.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(chloromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(chloromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-(chloromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-(chloromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-(chloromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-(chloromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.